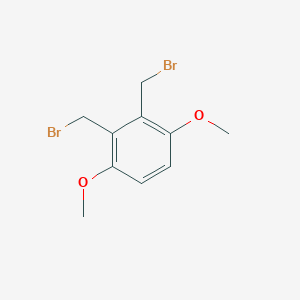

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Description

Contextualization as a Bifunctional Bromomethyl Arene Precursor

The defining characteristic of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is its nature as a bifunctional electrophile. The two bromomethyl groups are susceptible to nucleophilic substitution, making the compound an ideal starting material for constructing larger molecules through the formation of two new carbon-carbon or carbon-heteroatom bonds. This bifunctionality is crucial for reactions such as macrocyclizations and the synthesis of polycyclic aromatic compounds. The electron-donating methoxy (B1213986) groups on the aromatic ring also influence the reactivity of the benzylic positions, though their primary role is often to confer specific electronic or solubility properties to the final products. Its application as a precursor has been noted in the synthesis of sulfur-containing quinone derivatives and other complex structures. researchgate.netresearchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂Br₂O₂ |

| Molecular Weight | 324.01 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 150-151 °C |

Historical Perspectives on its Synthesis and Early Investigations

The synthesis of this compound has been approached through various routes. Historically, a common method involved starting from 2,3-dimethyl-1,4-benzoquinone. tandfonline.comlookchem.com This multi-step process includes the reduction of the quinone, followed by methylation to yield 1,4-dimethoxy-2,3-dimethylbenzene (B1360320), and finally, a radical-initiated benzylic bromination. tandfonline.com

A significant improvement in the synthesis involves the direct side-chain bromination of 1,4-dimethoxy-2,3-dimethylbenzene using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride. tandfonline.comresearchgate.net This method offers a more direct and efficient route to the desired product. tandfonline.com Studies have shown that the purity of NBS is crucial for achieving high yields and avoiding unwanted ring bromination. tandfonline.comresearchgate.net

The following table outlines a typical synthesis of this compound from 1,4-dimethoxy-2,3-dimethylbenzene.

| Reactant | Reagent | Product | Yield |

| 1,4-dimethoxy-2,3-dimethylbenzene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | This compound | 77% |

Significance in the Generation of Highly Reactive Intermediates for Advanced Synthesis

One of the most powerful applications of this compound in advanced synthesis is its use as a precursor to highly reactive ortho-quinodimethanes (o-QDMs). researchgate.net These intermediates are typically generated in situ by the reductive elimination of the two bromine atoms, often using a reducing agent like sodium iodide or via electrochemical reduction. researchgate.net

Once formed, these transient o-QDMs are potent dienes that can readily participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with a variety of dienophiles. wikipedia.orgsemanticscholar.org This strategy provides a convergent and stereocontrolled route to complex polycyclic and heterocyclic systems. The reaction's utility is demonstrated in the synthesis of precursors for complex molecules like anthracyclines and fredericamycin A. researchgate.netlookchem.com The dimethoxy substituents on the o-QDM intermediate can influence the regioselectivity and stereoselectivity of the cycloaddition, offering a degree of control over the final product's structure. researchgate.net

Spectroscopic data for this compound is provided in the table below.

| Spectroscopic Data | Values |

| ¹H NMR (250 MHz, CDCl₃) | δ 6.83 (s, 2H), 4.73 (s, 6H), 3.84 (s, 6H) |

| ¹³C NMR (62 MHz, CDCl₃) | δ 151.7, 126.3, 112.1, 56.1, 23.8 |

| GC-MS (m/z) | 324 (20%), 243 (95%), 164 (100%), 149 (50%) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-bis(bromomethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESOQRFWCAJXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296412 | |

| Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19164-83-1 | |

| Record name | 2,4-dimethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations of 2,3 Bis Bromomethyl 1,4 Dimethoxybenzene

Regioselective Bromination Approaches

Achieving regioselectivity is paramount in the synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene, as competing reactions such as ring bromination can occur. researchgate.net The target reaction is a benzylic bromination, which proceeds via a free radical mechanism, selectively substituting the hydrogen atoms on the two methyl groups.

Radical Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for the benzylic bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320). researchgate.netorganic-chemistry.org It serves as a convenient and easy-to-handle source of bromine radicals under specific conditions, favoring substitution at the allylic or benzylic position over addition to or substitution on the aromatic ring. wikipedia.orgmanac-inc.co.jp The Wohl-Ziegler reaction conditions, which involve refluxing the substrate with NBS in a nonpolar solvent in the presence of a radical initiator or light, are typically employed. wikipedia.org

The success of the NBS bromination is highly dependent on carefully optimized reaction conditions, particularly the choice of solvent. Historically, carbon tetrachloride (CCl₄) has been the most commonly used solvent for this reaction, often yielding the desired product in high yields (71-99%). researchgate.net However, due to environmental regulations and its hazardous nature, the use of CCl₄ is now heavily restricted. lookchem.com This has necessitated the exploration of alternative solvents.

Research has shown that benzotrifluoride (B45747) and 1,1,1-trichloroethane (B11378) are suitable replacement solvents for the synthesis of this compound. researchgate.netresearchgate.net These solvents facilitate the desired radical pathway while minimizing side reactions. The choice of solvent can significantly influence the reaction's regioselectivity. For instance, polar solvents like acetonitrile (B52724) (CH₃CN) can promote ionic pathways, leading to electrophilic aromatic substitution (ring bromination) rather than the desired radical benzylic bromination. mdma.chresearchgate.net Therefore, nonpolar solvents are crucial for maintaining the radical mechanism and achieving high yields of the target compound. google.com

The purity of the NBS reagent is another critical factor. Yields can be sensitive to impurities, and using freshly recrystallized or dried NBS is recommended to achieve reproducible and optimal results. tandfonline.com The reaction is typically run at reflux temperature to facilitate the decomposition of the radical initiator and promote the bromination process. tandfonline.comcommonorganicchemistry.com

| Solvent | Primary Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Radical Benzylic Bromination | This compound | researchgate.net |

| Benzotrifluoride | Radical Benzylic Bromination | This compound | researchgate.netresearchgate.net |

| 1,1,1-Trichloroethane | Radical Benzylic Bromination | This compound | researchgate.net |

| Acetonitrile (CH₃CN) | Electrophilic Aromatic Substitution | Ring-brominated products | mdma.chresearchgate.net |

The formation of bromine radicals from NBS requires initiation, which can be achieved thermally or photochemically, often with the aid of a radical initiator. wikipedia.org The two most common initiators for this transformation are benzoyl peroxide and 2,2'-azobisisobutyronitrile (AIBN). researchgate.netcommonorganicchemistry.com

These initiators decompose upon heating to form radicals, which then propagate the chain reaction. commonorganicchemistry.comreddit.com Benzoyl peroxide has been widely used in the synthesis of this compound, typically in catalytic amounts. tandfonline.comresearchgate.net A solution of benzoyl peroxide is added to the refluxing mixture of the substrate and NBS in a suitable solvent like CCl₄. tandfonline.com AIBN is another effective initiator for this reaction and is often used under similar conditions. researchgate.netcommonorganicchemistry.com The choice between initiators can depend on factors like decomposition temperature, solubility, and potential side reactions, though both have proven effective for this specific synthesis. reddit.comstackexchange.com

| Initiator | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Benzoyl Peroxide | BPO | Catalytic amount, reflux in CCl₄ | tandfonline.comresearchgate.net |

| 2,2'-Azobisisobutyronitrile | AIBN | Catalytic amount, reflux in CCl₄ | researchgate.netcommonorganicchemistry.com |

In addition to thermal initiation, photochemical activation is an effective strategy for initiating the radical bromination with NBS. researchgate.net Irradiation of the reaction mixture with UV light can promote the homolytic cleavage of the N-Br bond in NBS, generating the necessary bromine radical to start the chain reaction. researchgate.net This method has been successfully applied to the synthesis of this compound. researchgate.net

Photochemical methods can sometimes offer milder reaction conditions compared to thermal initiation. researchgate.net However, careful control is necessary. Recent advancements in photoredox catalysis have shown that visible light, in combination with a suitable photocatalyst like erythrosine B, can activate NBS. nih.govacs.org Interestingly, this specific photocatalytic system tends to amplify the electrophilicity of the bromine atom, which can divert the reaction from the desired radical benzylic pathway towards an electrophilic aromatic substitution pathway. nih.govacs.org Therefore, for the specific synthesis of this compound, direct UV irradiation without a photocatalyst that promotes an ionic mechanism is the more appropriate photochemical strategy. researchgate.netresearchgate.net

Comparison with Alternative Bromination Reagents and Techniques

While NBS is the predominant reagent for this specific benzylic bromination, other brominating agents exist. Molecular bromine (Br₂) can be used for benzylic bromination under UV irradiation, but it is often less selective than NBS and can lead to a higher incidence of ring bromination, especially in activated aromatic systems. nih.gov The use of liquid bromine also presents significant handling hazards due to its toxicity and corrosiveness. nih.govacs.org

To mitigate these risks, methods for the in situ generation of bromine have been developed. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce Br₂ directly in the reaction medium, avoiding the handling of the pure liquid. nih.govacs.org However, these methods are generally applied for electrophilic aromatic bromination or addition to alkenes and are less commonly used for selective benzylic bromination compared to the well-established NBS protocols. nih.gov For the synthesis of this compound, NBS remains the superior choice due to its high selectivity for benzylic positions under radical conditions and its comparative ease of handling. researchgate.netmanac-inc.co.jp

Green Chemistry Principles and Sustainable Synthetic Routes

The traditional synthesis of this compound using NBS in carbon tetrachloride is effective but environmentally problematic. lookchem.com Adhering to the principles of green chemistry requires developing more sustainable synthetic routes. rsc.org A primary focus has been the replacement of hazardous solvents. ejcmpr.com

The identification of benzotrifluoride and 1,1,1-trichloroethane as viable alternative solvents to CCl₄ represents a significant step towards a greener process. researchgate.netresearchgate.net These solvents are less detrimental to the environment but still effectively promote the desired radical reaction pathway. Further research into even more benign solvent systems is an ongoing goal in sustainable chemistry.

Reactivity Profiles and Elucidation of Reaction Mechanisms for 2,3 Bis Bromomethyl 1,4 Dimethoxybenzene

Electrogeneration and Reactivity of ortho-Quinodimethanes (o-QDMs) from 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Ortho-quinodimethanes (o-QDMs) are highly reactive intermediates that serve as powerful dienes in Diels-Alder reactions for constructing polycyclic systems chemrxiv.org. One method to generate these transient species is through the electrochemical reduction of α,α'-dihalo-ortho-xylenes, including this compound.

Electrochemical methods, such as voltammetry and preparative co-electrolysis, are effective for generating o-QDMs from this compound researchgate.net. The process involves the two-electron reduction of the C-Br bonds, leading to the expulsion of two bromide ions and the formation of the o-QDM intermediate. The reactivity of the electrogenerated o-QDM can be studied in the presence of various trapping agents, like dienophiles.

However, the subsequent reactions of the o-QDM are highly dependent on the reaction conditions and the substrates involved. As shown in the table below, attempts to trap the o-QDM generated from this compound with certain dienophiles in a Diels-Alder reaction were unsuccessful, with polymerization being the dominant outcome researchgate.net. In contrast, co-electrolysis with diphenyl maleate (B1232345) or diphenyl fumarate (B1241708) exclusively yielded the trans-adduct, indicating that in some cases, efficient cycloaddition can occur researchgate.net.

| Dienophile | Observed Product | Reaction Pathway |

|---|---|---|

| Dimethyl Maleate | poly(o-xylylene) polymer | Polymerization |

| Diphenyl Maleate | trans-adduct | Cycloaddition |

| Diphenyl Fumarate | trans-adduct | Cycloaddition |

Electrochemical Techniques for o-QDM Formation

Direct Electroreduction Methodologies

The direct electroreduction of this compound involves the transfer of electrons directly from the cathode to the molecule. This process leads to the sequential cleavage of the carbon-bromine bonds, ultimately forming the 2,5-dimethoxy-o-quinodimethane intermediate. This methodology allows for the in-situ generation of the reactive o-QDM, which can then undergo further reactions in the electrochemical cell. researchgate.net The electrochemical conditions, such as the solvent, supporting electrolyte, and electrode potential, can be controlled to optimize the generation of the o-QDM.

Redox-Catalyzed Electroreduction Mechanisms

In redox-catalyzed electroreduction, an electron transfer mediator is used to facilitate the reduction of this compound. The catalyst is first reduced at the electrode surface and then transfers an electron to the substrate in solution. This process can offer advantages over direct electroreduction, such as lower overpotentials and potentially higher selectivity. However, studies have shown that when certain dienophiles, such as dimethyl maleate and fumarate, are used, their radical anions can act as redox catalysts. researchgate.net This redox catalysis can lead to the formation of the o-quinodimethane, which then preferentially undergoes polymerization rather than the expected Diels-Alder cycloaddition. researchgate.net This is attributed to the relative rates of electron transfer between the dienophile radical-anion and the dihalide. researchgate.net

Dimerization and Cycloaddition Reactions of Electrogenerated o-QDMs

Once generated, the 2,5-dimethoxy-o-quinodimethane intermediate is highly reactive and can participate in several subsequent reactions. The primary pathways are polymerization to form poly(o-xylylene) and [4+2] cycloaddition reactions with suitable dienophiles. researchgate.netnih.gov

Poly(o-xylylene) Polymerization Mechanisms

In the absence of a reactive trapping agent, the predominant reaction for electrogenerated o-quinodimethanes is polymerization to yield poly(o-xylylene) (o-PX) polymers. researchgate.net This occurs through a mechanism where the o-QDM monomers react with each other in a repeating fashion to form a long polymer chain. The methoxy (B1213986) groups on the aromatic ring influence the electronic properties and, consequently, the reactivity of the o-QDM intermediate and the properties of the resulting polymer. In some cases, co-electrolysis of this compound with certain dienophiles, like dimethyl maleate, has been observed to yield only the o-PX polymer, indicating that polymerization can be the dominant pathway even in the presence of a potential cycloaddition partner. researchgate.net

Diels-Alder Cycloaddition with Dienophiles

The electrogenerated 2,5-dimethoxy-o-quinodimethane can act as a diene in Diels-Alder reactions, which are [4+2] cycloadditions. researchgate.netwikipedia.org This reaction provides a reliable method for forming six-membered rings. masterorganicchemistry.commasterorganicchemistry.com The reaction occurs between the conjugated diene system of the o-QDM and an alkene, known as a dienophile, to form a substituted cyclohexene derivative. wikipedia.org The presence of electron-withdrawing groups on the dienophile generally increases the rate of the Diels-Alder reaction. masterorganicchemistry.comyoutube.com The versatility of this reaction allows for the synthesis of complex polycyclic compounds. nih.govmdpi.com

Table 1: Examples of Dienophiles Used in Diels-Alder Reactions

| Dienophile | Classification |

|---|---|

| Dimethyl maleate | Activated Alkenes |

| Dimethyl fumarate | Activated Alkenes |

| Diphenyl maleate | Activated Alkenes |

Stereochemical Outcomes in Cycloaddition Reactions (e.g., trans-adduct formation)

The stereochemistry of the Diels-Alder reaction is a critical aspect, with the stereochemistry of the dienophile being preserved in the final product. masterorganicchemistry.com For example, the co-electrolysis of this compound with either diphenyl maleate (a cis-dienophile) or diphenyl fumarate (a trans-dienophile) has been shown to exclusively yield the corresponding trans-adduct. researchgate.net This outcome suggests that the radical-anion of diphenyl maleate isomerizes to the more stable fumarate radical-anion before the cycloaddition occurs. researchgate.net Generally, in Diels-Alder reactions, there is a possibility for the formation of endo and exo diastereomers. youtube.com The endo product is often the major kinetic product due to favorable secondary orbital overlap in the transition state. youtube.comyoutube.com

Kinetic Analysis of Competing Polymerization versus Cycloaddition

The competition between polymerization and cycloaddition is a key feature of the reactivity of electrogenerated o-quinodimethanes. researchgate.net The outcome of the reaction depends on the relative rates of these two competing pathways. Kinetic studies are essential to understand and control the product distribution. The choice of dienophile plays a crucial role; for instance, when o-quinodimethanes are generated via redox-catalysis with the radical-anions of maleate or fumarate, polymerization is favored over the Diels-Alder reaction. researchgate.net This is attributed to a relatively slow electron transfer from the dienophile radical-anion to the dihalide, allowing the o-QDM to polymerize before it can be trapped in a cycloaddition. researchgate.net In contrast, other systems may favor efficient cycloaddition. researchgate.net

Table 2: Factors Influencing Reaction Pathway

| Factor | Favors Polymerization | Favors Cycloaddition |

|---|---|---|

| Dienophile Reactivity | Low reactivity or slow trapping | High reactivity and efficient trapping |

| Reaction Conditions | Conditions favoring intermolecular o-QDM reactions | High concentration of a reactive dienophile |

| Generation Method | Redox-catalysis with certain mediators (e.g., maleate radical-anions) researchgate.net | Direct reduction in the presence of an efficient dienophile |

Intramolecular Rearrangements and Cyclization Pathways of o-QDMs

The compound this compound serves as a key precursor for the in-situ generation of the corresponding highly reactive o-quinodimethane (o-QDM) intermediate, 1,4-dimethoxy-2,3-dimethylidene-5,6-cyclohexadiene. This transformation is typically achieved through methods such as electrochemical reduction or reaction with various reagents that facilitate the elimination of the two bromine atoms.

Once formed, these electron-rich o-QDMs are transient species that readily undergo further reactions. Their primary reaction pathway involves [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with suitable dienophiles. researchgate.netresearchgate.net In the presence of a dienophile, the o-QDM acts as the diene component, leading to the formation of a new six-membered ring and the construction of complex polycyclic frameworks. The stereochemical outcome of these reactions often follows the endo rule, as is typical for concerted cycloadditions. youtube.com

However, in the absence of an efficient trapping agent or dienophile, the electrogenerated o-QDMs have a predominant tendency to polymerize, forming poly(o-xylylene) structures. researchgate.net This competing polymerization pathway highlights the high reactivity of the o-QDM intermediate. The choice between cycloaddition and polymerization can be influenced by reaction conditions, including the concentration of the reactants and the nature of the dienophile. researchgate.net

| Reaction Pathways of o-Quinodimethanes Derived from this compound | ||

|---|---|---|

| Reaction Type | Description | Outcome |

| Diels-Alder Cycloaddition | Acts as a diene in a [4+2] cycloaddition with a dienophile. | Formation of complex, polycyclic, or bicyclic structures. nih.govbeilstein-journals.orgresearchgate.net |

| Polymerization | Self-reaction of the o-QDM intermediate in the absence of a suitable trapping agent. | Formation of poly(o-xylylene) polymers. researchgate.net |

Organometallic Cross-Coupling Reactions

This compound, as a benzylic dihalide, is a suitable substrate for various organometallic cross-coupling reactions to form new carbon-carbon bonds.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium-based methods. princeton.edu These reactions are effective for coupling alkyl halides, including benzylic bromides, with organometallic reagents such as Grignard reagents (organomagnesium compounds). researchgate.netresearchgate.net

The general methodology involves an iron salt, such as iron(III) acetylacetonate (Fe(acac)₃), as a pre-catalyst. nih.gov The reaction mechanism is complex and can involve various oxidation states of iron. One proposed cycle involves the in-situ formation of a low-valent iron species, which then participates in the catalytic cycle. For benzylic bromides like this compound, the reaction with a Grignard reagent (R-MgBr) in the presence of an iron catalyst would lead to the substitution of the bromine atoms with the 'R' group from the Grignard reagent, forming a new C-C bond. The high reactivity of benzylic halides makes them excellent substrates for these transformations. The choice of ligand, such as 4,4′-di-tert-butyl bipyridine (dtbpy), can be crucial for achieving high conversion and selectivity. nih.gov

| Key Components in Iron-Catalyzed Cross-Coupling of Benzylic Halides | ||

|---|---|---|

| Component | Example(s) | Function |

| Iron Catalyst | FeCl₃, Fe(acac)₃ | Facilitates the C-C bond formation. bris.ac.uk |

| Nucleophile | Grignard reagents (R-MgX), Organozinc reagents, Organoboron reagents | Provides the carbon nucleophile for the coupling reaction. bris.ac.uk |

| Substrate | Benzylic bromides (e.g., this compound) | Acts as the electrophilic partner. |

| Ligand | TMEDA, dtbpy | Stabilizes the iron catalyst and influences reactivity and selectivity. nih.gov |

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. wikipedia.orgmasterorganicchemistry.com While the classic Heck reaction involves aryl or vinyl halides, variations using benzylic halides are also well-established. wikipedia.orgnih.gov

In a Heck-type reaction involving a derivative of this compound, the benzylic bromide would first undergo oxidative addition to a Pd(0) catalyst to form a benzyl-Pd(II) complex. rsc.org This intermediate then undergoes migratory insertion with an alkene. A subsequent β-hydride elimination step regenerates the palladium catalyst and yields the final substituted alkene product. rsc.orgbiolmolchem.com The reaction is performed in the presence of a base to neutralize the HBr formed during the catalytic cycle. wikipedia.org This methodology allows for the introduction of alkenyl groups at the benzylic positions, providing a route to stilbene-like structures and other functionalized olefins. organic-chemistry.org

| Typical Conditions for Palladium-Mediated Heck-Type Reactions | ||

|---|---|---|

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | The active catalyst that mediates the C-C bond formation. wikipedia.orgbiolmolchem.com |

| Ligand | Triphenylphosphine (PPh₃), BINAP, PHOX | Stabilizes the Pd catalyst and influences its reactivity. wikipedia.org |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the acid byproduct (HBr) and regenerates the Pd(0) catalyst. wikipedia.org |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Provides the medium for the reaction. |

Alkylation Reactions in Complex Molecule Synthesis

The presence of two bromomethyl groups makes this compound an effective bifunctional alkylating agent. This property is exploited in the synthesis of various complex molecules and macrocycles where it serves as a rigid aromatic scaffold.

A notable application is in the synthesis of substituted tetraoxa researchgate.netcirculenes. In this context, this compound undergoes alkylation reactions with acetylides, leading to the construction of the larger circulene framework. researchgate.net Similarly, it has been used as a starting material for the synthesis of novel sulfur-containing quinone derivatives. researchgate.net

Furthermore, its role as an α,α′-dihalo-o-xylene derivative allows it to be used in the synthesis of conformationally constrained cyclic α-amino acid derivatives. researchgate.net This is achieved through sequential C-alkylation and N-alkylation of a glycine (B1666218) anion equivalent, demonstrating the compound's utility in constructing complex heterocyclic systems. researchgate.net

| Applications of this compound in Synthesis | |

|---|---|

| Target Molecule Class | Synthetic Role of the Compound |

| Tetraoxa researchgate.netcirculenes | Bifunctional alkylating agent reacting with acetylides to form the macrocyclic structure. researchgate.net |

| Cyclic α-Amino Acids | Acts as a scaffold via sequential alkylation of a glycine anion to form a tetrahydroisoquinoline core. researchgate.net |

| Sulfur-Containing Quinones | Serves as a starting material for conversion into new quinone derivatives. researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science Utilizing 2,3 Bis Bromomethyl 1,4 Dimethoxybenzene

Construction of Macrocyclic Architectures

The precise ortho-positioning of the two reactive bromomethyl groups on the dimethoxybenzene scaffold makes 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene an ideal precursor for the formation of macrocyclic structures. These reactions typically involve the dialkylation of suitable difunctionalized molecules to form a new ring system.

Synthesis of Substituted Tetraoxachegg.comcirculenes via Alkylation with Acetylides

Development of Molecular Clips and Receptor Cavities

Molecular clips are synthetic host molecules with open cavities capable of binding guest molecules. The glycoluril (B30988) framework is a common component of such clips. The synthesis of these structures often involves the reaction of a glycoluril derivative with a bis(halomethyl)aryl compound to form the side walls of the clip. While the use of 2,3-bis(halogenomethyl)aryl derivatives in the synthesis of glycoluril-based molecular clips has been described, specific examples detailing the reaction of this compound to create molecular clips or receptor cavities were not found in the surveyed literature. researchgate.netresearchgate.net The general approach, however, suggests its potential as a building block for creating rigid, concave structures for molecular recognition. nih.gov

Integration into Chiral Macrocycle Scaffolds (e.g., Morphine-derived analogues)

A thorough review of the scientific literature did not yield any specific examples of this compound being integrated into chiral macrocycle scaffolds derived from morphine or its analogues. Syntheses of morphine-derived macrocycles typically employ different synthetic strategies and starting materials.

Synthesis of Pillar[n]arenes and Related Macrocycles

Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at the para-positions. The standard synthesis of pillar[n]arenes involves the acid-catalyzed condensation of 1,4-dialkoxybenzenes with formaldehyde (B43269) or its equivalents, such as paraformaldehyde. acs.orglookchem.com Variations in the monomers, such as using 2,5-bis(alkoxymethyl)-1,4-dialkoxybenzenes, have also been reported. researchgate.net However, the scientific literature does not describe the use of this compound as a monomer for the synthesis of pillar[n]arenes. The substitution pattern of this compound, with the reactive groups at the 2 and 3 positions, is not conducive to the formation of the characteristic para-linked structure of pillararenes.

Polymer Chemistry and Polymerization Studies

The presence of two benzylic bromide groups allows this compound to act as a monomer in certain types of polymerization reactions, leading to the formation of polymers with interesting electronic properties.

Precursor Role in the Synthesis of Conducting Polymers

This compound can serve as a precursor for the synthesis of conducting polymers, specifically derivatives of poly(p-phenylene vinylene) (PPV). The Gilch polymerization is a common method for synthesizing PPVs, which involves the base-induced polymerization of a bis(halomethyl)benzene derivative. In this reaction, a strong base is used to dehydrohalogenate the monomer, leading to the formation of a p-quinodimethane intermediate that subsequently polymerizes.

While specific studies detailing the homopolymerization of this compound were not prominently found, the copolymerization of similar bis(bromomethyl)benzene monomers is well-documented. For instance, copolymers have been synthesized via the Gilch reaction using a mixture of monomers, including those with structures analogous to the title compound. nih.gov This suggests that this compound is a viable monomer for creating PPV-type conducting polymers, where its dimethoxy substituents would influence the electronic properties and solubility of the resulting material.

Below is a table summarizing the types of applications and the role of this compound.

| Application Area | Specific Synthesis | Role of this compound |

| Macrocyclic Architectures | Synthesis of Substituted Tetraoxa chegg.comcirculenes | Dihalide precursor for alkylation of acetylides (inferred from tetraoxa google.comcirculene synthesis) |

| Development of Molecular Clips | Potential sidewall component for glycoluril-based clips (inferred from general methods) | |

| Polymer Chemistry | Synthesis of Conducting Polymers | Monomer precursor for poly(p-phenylene vinylene) derivatives via Gilch polymerization |

Formation of Poly(o-xylylene) and Analogous Poly(arylene vinylene) Structures

The ortho-disposed reactive sites of this compound make it a suitable monomer for the synthesis of substituted poly(o-xylylene)s and poly(arylene vinylene)s (PAVs). These polymers are of significant interest due to their conductive and emissive properties, which are tunable via substituents on the aromatic ring.

One of the most prominent methods for synthesizing PAVs from α,α'-dihalo-p-xylene derivatives is the Gilch polymerization . researchgate.netresearchgate.net This reaction typically involves treating the monomer with a strong base, such as potassium tert-butoxide. The mechanism is understood to proceed through a p-quinodimethane intermediate, which is generated in-situ via a 1,6-dehydrohalogenation. researchgate.net This highly reactive intermediate then undergoes polymerization. Spontaneous dimerization of the p-quinodimethane monomer can form a diradical species, which initiates a radical chain-growth polymerization. ugent.be This process ultimately yields the conjugated polymer backbone characteristic of PAVs.

When this compound is subjected to Gilch conditions, the expected product is a poly(2,5-dimethoxy-1,4-phenylene vinylene) derivative where the polymer chain extends from the ortho positions. The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the electronic properties of the resulting polymer, such as its band gap and luminescence, and can also enhance its solubility in organic solvents, which is a crucial factor for processability.

Similarly, this compound can serve as a precursor to substituted poly(o-xylylene)s. These polymers are typically formed through the pyrolysis of precursors like [2.2]paracyclophanes, which can be synthesized from xylylene dibromides. Alternatively, reductive coupling of the bis(bromomethyl) groups can also lead to the formation of the xylylene units that constitute the polymer backbone.

On-Surface Polymerization Mechanisms and Control

On-surface synthesis provides a powerful bottom-up approach to construct atomically precise one- and two-dimensional covalent nanostructures directly on a solid substrate. While the Ullmann coupling of aryl halides is a widely studied method, the on-surface polymerization of benzyl (B1604629) halides like this compound follows a different dehalogenative homocoupling pathway.

Recent studies on analogous systems, such as 2,3-bis(bromomethyl)naphthalene (B3052160) on a Au(111) surface, provide insight into the likely mechanism. researchgate.net The process is initiated by thermal activation, which causes the homolytic cleavage of the C-Br bonds of the benzylic bromides. This generates highly reactive radical intermediates on the surface. These surface-bound radicals can then diffuse and couple, leading to the formation of C-C bonds. For an ortho-bis(bromomethyl) precursor, this coupling results in the formation of a polymer chain. researchgate.net

The initial product formed from 2,3-bis(bromomethyl)naphthalene is a non-conjugated poly(o-naphthylene vinylidene), which upon mild annealing undergoes dehydrogenation to form the more stable, conjugated poly(o-naphthylene vinylene). researchgate.net A similar two-step process can be anticipated for this compound on a suitable metal surface. The control over the final polymer structure is dictated by factors such as the substrate material (e.g., Au, Cu), the annealing temperature, and the surface coverage of the monomer. researchgate.netuni-graz.at The methoxy substituents would likely influence the adsorption geometry and intermolecular interactions on the surface, potentially affecting the ordering and morphology of the resulting polymer nanostructures.

Design and Fabrication of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from molecular building blocks. nih.gov The properties of these frameworks are directly determined by the geometry and functionality of their constituent organic linkers.

While this compound is not a conventional linker for these materials, its structure presents potential for incorporation into such frameworks. The two bromomethyl groups are reactive handles that can form stable covalent bonds through nucleophilic substitution reactions. For COF synthesis, this molecule could be reacted with multitopic nucleophiles (e.g., polyamines or polythiols) in a step-growth polymerization to form a porous organic polymer with ether, amine, or thioether linkages. Although this approach differs from the more common reversible bond-forming reactions (like imine or boronate ester formation) used to achieve high crystallinity in COFs, it is a valid method for creating robust, permanently porous networks.

For MOF synthesis, the organic linkers typically require coordinating functional groups, such as carboxylates, azoles, or pyridyls, that can bind to metal ions or clusters. researchgate.net The bromomethyl groups of this compound are not themselves effective coordinating groups. Therefore, its direct use in MOF synthesis is limited. However, it can serve as an intermediate that is pre-functionalized. For example, the bromomethyl groups can be converted into dicarboxylic acid or bis(tetrazole) moieties, transforming the molecule into a viable linker for MOF construction.

The rational design of COFs and MOFs relies on the principles of reticular chemistry, where the final network topology is directed by the symmetry and geometry of the building blocks. nih.gov The specific structure of this compound imparts distinct geometric and chemical features that would influence the structure of any resulting framework.

Key design principles applicable to this molecule include:

Linker Geometry and Symmetry: The molecule possesses C2v symmetry. The ortho-positioning of the two reactive bromomethyl groups creates a distinct "kinked" or bent geometry. In framework construction, such non-linear linkers are known to produce more complex, often interpenetrated, network topologies compared to their linear para-isomers. nih.govacs.org

Electronic Effects: The electron-donating methoxy groups increase the electron density of the benzene ring. In the context of a COF or a functionalized MOF linker, these groups can modulate the electronic properties of the framework, influencing its potential applications in areas like catalysis, sensing, or gas adsorption. rsc.org For example, the Lewis basic oxygen atoms could act as specific binding sites for guest molecules within the pores.

By applying these principles, one could hypothetically design frameworks where the bent nature of the this compound-derived linker is used to target specific network topologies with tailored pore environments.

Synthesis of Diverse Heterocyclic and Fused Ring Systems

A well-established application of this compound is in the synthesis of conformationally constrained cyclic α-amino acid derivatives. nih.gov Specifically, it is used to prepare substituted 2-aminoindan-2-carboxylic acids, which are valuable building blocks in peptide chemistry for designing peptides with restricted conformations.

The synthesis is achieved through a bis-alkylation of a glycine (B1666218) equivalent, such as ethyl isocyanoacetate, under solid-liquid phase-transfer catalysis (PTC) conditions. nih.gov In this reaction, this compound acts as the dialkylating agent. The reaction is typically carried out using potassium carbonate as the base and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. The process involves two sequential intramolecular alkylations, which efficiently construct the five-membered ring of the indan (B1671822) system.

The resulting isonitrile derivative is then hydrolyzed with hydrochloric acid in ethanol (B145695) to yield the final amino ester. nih.gov The presence of the electron-rich dimethoxy-substituted benzene ring makes this precursor particularly suitable for this transformation. This methodology allows for the preparation of various indan-based α-amino acids with different electronic properties. nih.gov

Table 1: Reaction Data for the Synthesis of Indan-Based α-Amino Acid Derivative

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |

| This compound | Ethyl Isocyanoacetate | K₂CO₃ / (n-Bu)₄NHSO₄ | Ethyl 5,6-dimethoxy-2-isocyanoindan-2-carboxylate | 76% | nih.gov |

| Ethyl 5,6-dimethoxy-2-isocyanoindan-2-carboxylate | HCl / Ethanol | - | Ethyl 2-amino-5,6-dimethoxyindan-2-carboxylate hydrochloride | 92% | nih.gov |

Synthesis of Benzo[g]quinoxaline-5,10-dione Derivatives

The benzo[g]quinoxaline-5,10-dione framework is a significant heterocyclic system in medicinal chemistry, often investigated for its potential antitumor activities. nih.govresearchgate.net The synthesis of derivatives of this core structure typically involves the condensation of 2,3-diamino-1,4-naphthoquinone with various α-dicarbonyl compounds. nih.govresearchgate.net

While this compound is a valuable precursor for various quinone systems, its direct application as a starting material for the benzo[g]quinoxaline-5,10-dione core is not prominently featured in available literature. However, a related and structurally distinct compound, 2,3-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione , has been synthesized. nih.gov This synthesis does not utilize this compound, but rather proceeds via the reaction of 2,3-diamino-1,4-naphthoquinone with 1,4-dibromobutane-2,3-dione. nih.gov The resulting dione (B5365651) can be subsequently converted to its corresponding bis(chloromethyl) derivative through classical chlorination methods using lithium chloride. nih.gov

This highlights the modular nature of benzo[g]quinoxaline-5,10-dione synthesis, where functionalized side chains are introduced via the choice of the α-dicarbonyl condensation partner.

Annulation Reactions Leading to Complex Fused Ring Architectures

The bifunctional nature of this compound, possessing two reactive bromomethyl groups, makes it an excellent building block for annulation reactions, where new rings are fused onto the existing benzene core. These reactions are crucial for constructing polycyclic and heterocyclic systems with applications in materials science and medicinal chemistry.

One notable application is in the synthesis of substituted tetraoxa researchgate.netcirculenes. researchgate.net These complex, disc-shaped molecules are of interest as potential discotic liquid crystals. The synthesis involves the alkylation of this compound with acetylides, leading to the formation of a large, fused polycyclic ether system. researchgate.net

Furthermore, the compound serves as a key reactant in the one-pot synthesis of 3-carbonyl substituted isothiochromans (3,4-dihydro-1H-2-benzothiopyrans). researchgate.net This method involves reacting the dibromide with 2-mercaptocarbonyl compounds to yield the fused sulfur-containing heterocyclic products in moderate yields. researchgate.net The versatility of this approach is demonstrated by its extension to the synthesis of more complex tetracyclic systems, such as 1-H-anthraceno[2,3-c]thiopyran. researchgate.net

These annulation strategies leverage the compound's ability to act as a dielectrophile, reacting with various dinucleophiles to construct intricate, fused molecular architectures.

Construction of Spiro-configured Systems and Other Complex Molecular Architectures

Spirocycles, compounds containing two rings connected by a single common atom, are important structural motifs in natural products and pharmaceutical agents. The rigid, three-dimensional architecture of spiro-systems is often associated with potent biological activity. Bis(bromomethyl)benzene derivatives, including this compound, are valuable reagents for constructing such complex frameworks.

Research has shown that bis-1,2-bromomethyl benzene derivatives can be used to perform spiro-alkylation on molecules like indene. researchgate.net This reaction forms the foundation for building the dibenzospiro tandfonline.comtandfonline.comnonane dione ring system, a core structure of the natural product Fredericamycin A. researchgate.net A similar strategy has been employed using the related compound, 2,3-bis(bromomethyl)-1,4-diphenylbenzene, in the synthesis of spiro-configured terfluorenes. researchgate.netnih.gov

A general and efficient methodology for synthesizing spirocyclic compounds involves reacting poly(bromomethyl)benzenes with active methylene compounds (AMCs). researchgate.net This diversity-oriented approach allows for the assembly of key di-bromo building blocks which can then be treated with different AMCs to generate a variety of bis-spirocycles under simple reaction conditions. researchgate.net This strategy is applicable to the synthesis of complex molecules such as spirocyclic α-amino acids and spirosulfones. researchgate.net Given its structural similarity, this compound is a suitable candidate for this type of transformation, enabling the construction of novel spiro-configured systems.

Computational and Theoretical Investigations of 2,3 Bis Bromomethyl 1,4 Dimethoxybenzene

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it invaluable for mapping reaction pathways and understanding mechanisms. While specific DFT studies detailing the reaction mechanisms for the synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene are not extensively available, the principles can be understood from studies on similar aromatic bromination reactions.

The synthesis of this compound typically involves the radical bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) using N-bromosuccinimide (NBS) and a radical initiator. researchgate.netresearchgate.net DFT calculations on analogous systems have been used to:

Model Reaction Intermediates: Determine the geometries and energies of radical intermediates formed during benzylic bromination.

Calculate Activation Energies: Compute the energy barriers for key steps, such as hydrogen abstraction from the methyl group and subsequent reaction with bromine.

Elucidate Regioselectivity: Explain why substitution occurs at the benzylic positions rather than on the aromatic ring under specific conditions. researchgate.net

DFT studies on the electrophilic aromatic bromination of anisole (B1667542) (methoxybenzene) show that the methoxy (B1213986) group acts as a strong ortho-, para-directing group due to favorable electron delocalization and attractive interactions in the transition state. Current time information in Viborg, DK. Although the synthesis of this compound proceeds via a different, radical-based mechanism on the methyl substituents, DFT could similarly be employed to analyze the transition states and rationalize the observed product distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Such simulations could provide significant insights into the conformational flexibility and intermolecular behavior of this compound, although specific MD studies on this molecule have not been reported.

Based on studies of similar substituted benzene (B151609) derivatives, an MD simulation would likely focus on:

Intermolecular Aggregation: In solution, MD can simulate how individual molecules interact and potentially aggregate. These simulations could reveal the early stages of self-assembly, driven by weak intermolecular forces, which precedes crystallization.

Solvent Effects: The behavior and conformational preferences of the molecule can be highly dependent on the solvent environment. MD simulations can explicitly model solvent molecules to understand how they influence the solute's structure and dynamics.

For instance, MD simulations have been combined with experimental methods to analyze molecular reorientations in other methoxy-substituted compounds, revealing how intramolecular interactions influence the activation barriers for the rotation of methyl groups. rsc.org

Analysis of Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are frequently used to determine a range of electronic structure parameters and reactivity descriptors. nih.gov While specific calculations for this compound are not published, data from analogous dimethoxybenzene derivatives provide insight into its expected electronic profile. nih.govclinicsearchonline.org

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the methoxy groups, while the hydrogen atoms of the bromomethyl groups and the region around the bromine atoms (the σ-hole) would exhibit positive potential. nih.govclinicsearchonline.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, such as chemical hardness (η), softness (S), and the electrophilicity index (ω).

The table below presents illustrative reactivity descriptors for this compound, estimated based on trends observed in similar computed structures. nih.govnih.gov

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.0 to -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | - | ~ -1.0 to -1.5 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 to 5.5 | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.25 to 2.75 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | μ² / 2η (where μ ≈ (EHOMO + ELUMO)/2) | ~ 2.5 to 3.5 | Propensity to accept electrons |

Supramolecular Interactions in Crystalline States

The arrangement of molecules in a crystal is dictated by a complex interplay of non-covalent interactions. While a full computational analysis of the crystal packing of this compound is not available, its crystal structure has been determined, providing the basis for theoretical investigation. documentsdelivered.com The analysis of crystal structures of highly analogous compounds reveals the key interactions that likely govern its solid-state architecture. nih.govnih.govresearchgate.net

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H hydrogen bonds play a crucial role in the crystal packing of organic molecules. For this compound, two primary types are expected:

C-H...O Interactions: The hydrogen atoms of the bromomethyl groups (-CH₂Br) and the aromatic ring can act as donors, while the oxygen atoms of the methoxy groups (-OCH₃) serve as acceptors. These interactions are common in methoxy-substituted aromatic compounds.

C-H...Br Interactions: The bromine atoms can act as weak hydrogen bond acceptors. Interactions involving the benzylic protons (Ar-CH₂-Br) are generally stronger than those involving aryl protons due to the increased acidity of the former. nih.gov Studies on other bromomethyl-substituted benzenes show that C-H···Br interactions are a principal factor in determining their molecular packing. researchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) via its "σ-hole"—a region of positive electrostatic potential on the outer side of the halogen, opposite the covalent bond. This positive region can interact with a nucleophile, such as another halogen atom (Br···Br interactions) or an oxygen atom. In the crystal structures of related compounds like 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and 1,4-dibromo-2,5-bis(bromomethyl)benzene, intermolecular Br···Br contacts are significant in linking molecules into layers or chains. nih.govrsc.org

The following table summarizes the typical geometric characteristics of these non-covalent interactions as observed in analogous structures.

| Interaction Type | D–H···A or X···Y | Typical Distance (Å) | Typical Angle (°) | Reference Compound(s) |

|---|---|---|---|---|

| Hydrogen Bond | C–H···Br | 2.8 - 3.0 | 130 - 160 | Bromomethyl-benzenes nih.govresearchgate.net |

| Hydrogen Bond | C–H···O | 2.4 - 2.8 | 140 - 170 | Dimethoxybenzene derivatives researchgate.net |

| Halogen Bond | C–Br···Br–C | 3.4 - 3.8 | Type I (~180) or Type II (~90) | Dibromo-dimethoxybenzene nih.gov |

| Aromatic Interaction | π···π (centroid-centroid) | 3.4 - 3.9 | - | Substituted diphenylbenzene nih.gov |

Advanced Characterization Methodologies in Research on 2,3 Bis Bromomethyl 1,4 Dimethoxybenzene and Its Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For 2,3-bis(bromomethyl)-1,4-dimethoxybenzene and its analogues, this technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their chemical and physical properties.

The single crystal X-ray structure of this compound reveals that the bond lengths and angles are generally within normal ranges. The crystal packing is primarily stabilized by van der Waals forces. Detailed crystallographic studies on related structures, such as the isomer 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289) and the derivative 2,3-bis(bromomethyl)-1,4-diphenylbenzene, offer comparative insights. For instance, the analysis of 2,3-bis(bromomethyl)-1,4-diphenylbenzene shows that the terminal phenyl groups are significantly twisted relative to the central benzene (B151609) ring. Its crystal structure is stabilized by a combination of intermolecular π–π stacking interactions and various intramolecular and intermolecular interactions involving the bromine atoms, including Br···H and Br···Br contacts. nih.gov Such detailed structural information is crucial for rationalizing the observed chemical reactivity and for designing new molecules with specific solid-state properties.

| Parameter | This compound | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene researchgate.net | 2,3-Bis(bromomethyl)-1,4-diphenylbenzene nih.gov |

|---|---|---|---|

| Formula | C₁₀H₁₂Br₂O₂ | C₁₀H₁₂Br₂O₂ | C₂₀H₁₆Br₂ |

| Molar Mass (g/mol) | 324.01 | 324.00 | 416.15 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/n | Pbca | P2₁/c |

| a (Å) | 8.125 (6) | 8.8589 (10) | 8.8589 (10) |

| b (Å) | 14.689 (10) | 11.5859 (13) | 11.5859 (13) |

| c (Å) | 20.353 (13) | 16.655 (2) | 16.655 (2) |

| β (°) | 90.00 | 102.393 (4) | 102.393 (4) |

| Volume (ų) | 2429 (3) | 1669.6 (3) | 1669.6 (3) |

| Z | 4 | 8 | 4 |

Voltammetric and Spectroelectrochemical Techniques for Reactive Intermediate Identification

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful for probing the electrochemical behavior of molecules. These methods are used to study the redox properties of this compound and to identify the formation of reactive intermediates. The compound exhibits distinct reduction peaks in cyclic voltammetry studies, which are associated with the electrochemical cleavage of the carbon-bromine bonds.

The electrochemical reduction of this compound is of significant interest as it can lead to the formation of a highly reactive o-quinodimethane intermediate. This intermediate is prone to polymerization or can be trapped by dienophiles in cycloaddition reactions. researchgate.net Voltammetric analysis helps to determine the reduction potentials required to initiate this transformation and to understand the mechanism of the subsequent chemical reactions. For instance, in co-electrolysis experiments with dimethyl maleate (B1232345), the electrochemical behavior indicates that this compound is less easily reduced than 1,2-bis(bromomethyl)benzene. researchgate.net This information is vital for designing controlled electrochemical syntheses.

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques (e.g., UV-Vis-NIR absorption spectroscopy), allows for the in-situ characterization of electrochemically generated species. By applying a potential to a solution of the compound and simultaneously recording its spectrum, it is possible to observe the formation and decay of transient radical ions or other intermediates. While specific spectroelectrochemical studies on this compound are not extensively detailed in the literature, the application of this technique to derivatives and related systems, such as tetrathiafulvalene-p-benzoquinone systems derived from similar precursors, demonstrates its utility in identifying and characterizing the electronic structure of electroactive moieties. mpg.de

Scanning Probe Microscopy for On-Surface Reaction Analysis (e.g., STM, nc-AFM)

On-surface synthesis, performed under ultra-high vacuum (UHV) conditions, has emerged as a powerful strategy for constructing covalently bonded nanostructures with atomic precision. Scanning probe microscopy (SPM) techniques, such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), are central to this field, enabling the direct visualization of precursor molecules, intermediates, and final products on a surface.

While direct SPM studies on this compound are not yet reported, research on analogous molecules provides a clear blueprint for its potential on-surface reactivity. A notable example is the on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene (B3052160) on a Au(111) surface. In this analogous system, STM and nc-AFM were used to monitor the reaction pathway. Upon thermal activation, the precursor molecules undergo C-Br bond cleavage. The resulting reactive species can then couple to form polymers. Specifically, 2,3-bis(bromomethyl)naphthalene was found to form a poly(o-naphthylene vinylidene) polymer, which could be further dehydrogenated to a conjugated poly(o-naphthylene vinylene) upon annealing.

Based on this precedent, it is expected that this compound, when deposited on a suitable catalytic surface like Au(111), Ag(111), or Cu(111), would undergo a similar sequence of reactions:

Debromination: Thermal energy would induce the scission of the C-Br bonds, leaving reactive benzylic radical sites on the molecule, which remains adsorbed on the surface.

Coupling and Polymerization: These radical species would then react with each other, leading to the formation of C-C bonds and the growth of one-dimensional polymeric chains.

Structural Characterization: STM would provide topographic images of the resulting polymer chains, revealing their length, conformation, and arrangement on the surface. nc-AFM, with its ability to resolve chemical bond structures, could confirm the covalent linkages and the chemical identity of the final product, distinguishing it from intermediates and unreacted precursors.

Q & A

Basic Research Questions

Q. How can synthetic protocols for 2,3-bis(bromomethyl)-1,4-dimethoxybenzene be optimized to improve yield and purity?

- Methodological Answer : The compound is often synthesized via bromination of 2,3-dimethyl-1,4-dimethoxybenzene using reagents like N-bromosuccinimide (NBS) under radical initiation. Key parameters include:

- Temperature control (e.g., reflux in CCl₄ at 80°C to stabilize radical intermediates).

- Molar ratios (e.g., 2:1 NBS-to-substrate ratio to avoid over-bromination).

- Purification via column chromatography with hexane/ethyl acetate gradients to isolate the dibrominated product.

Comparative studies show yields improve from ~60% to >85% when reaction times are reduced to 4–6 hours to minimize side reactions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile brominated intermediates.

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.

- Deactivation : Quench residual bromine with aqueous sodium thiosulfate before disposal.

Safety data sheets emphasize its acute toxicity (LD₅₀: 250 mg/kg in rodents) and recommend storage at –20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., 40–90% yields) may arise from:

- Steric hindrance : The 1,4-dimethoxy groups limit accessibility of Pd catalysts to bromomethyl sites.

- Solvent effects : Switching from THF to DMF increases polarity, enhancing catalyst-substrate interaction.

- Control experiments : Use deuterated analogs (e.g., this compound-d₆) to track reaction pathways via NMR .

Q. What analytical strategies validate the structural integrity of this compound in complex matrices?

- Methodological Answer :

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 2,3- vs. 2,5-isomers).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 309.93 (calculated: 309.94).

- ²H/¹³C isotopic labeling : Traces degradation pathways in stability studies .

Q. How does this compound function as a precursor for redox-active ligands in transition-metal catalysis?

- Methodological Answer : The compound serves as a scaffold for molybdenum-quinonoid complexes (e.g., [Mo(CO)₃] adducts) in oxygen reduction studies. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.